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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyroyl-D-erythro-sphingosine, commonly known as C4-ceramide, is a synthetic, cell-
permeable short-chain ceramide that serves as a critical tool in the study of sphingolipid-
mediated signaling pathways. As a bioactive lipid, ceramide is a central molecule in a variety of
cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The
short butyroyl (C4) acyl chain of C4-ceramide enhances its solubility and cell permeability
compared to its long-chain endogenous counterparts, making it an invaluable experimental
agent for directly investigating the downstream effects of ceramide accumulation in cellular and
animal models. This technical guide provides a comprehensive overview of the structure,
properties, synthesis, and biological activities of N-butyroyl-D-erythro-sphingosine, with a focus
on its role in apoptosis.

Physicochemical Properties

A summary of the key physicochemical properties of N-butyroyl-D-erythro-sphingosine is
presented in the table below.
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Property Value Reference
Chemical Formula C22H43NO3 [1112]
Molecular Weight 369.58 g/mol [1][3]

CAS Number 74713-58-9 [1]
Appearance Solid [1]

Melting Point 64-67 °C [3]

Solubilit Soluble in ethanol, DMSO, and
olubili
Y dimethyl formamide.

CCCCCCCCCCCCC/C=C/--
SMILES INVALID-LINK-- 2]
NC(=0)CCC">C@HO

INChI=1S/C22H43N03/c1-3-5-
6-7-8-9-10-11-12-13-14-15-16-
18-21(25)20(19-24)23-

InChl 22(26)17-4-2/n16,18,20-21,24-  [2]
25H,3-15,17,19H2,1-2H3,
(H,23,26)/b18-
16+/t20-,21+/m0/s1

C4-Ceramide, N-Butanoyl-D-
erythro-sphingosine,

Synonyms ] [1]
(2S,3R,4E)-2-(Butyrylamino)-4-

octadecene-1,3-diol

Synthesis of N-butyroyl-D-erythro-sphingosine

The synthesis of N-butyroyl-D-erythro-sphingosine is typically achieved through the N-acylation
of D-erythro-sphingosine with butyric acid or a more reactive derivative like butyryl chloride. A
general and adaptable protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of N-butyroyl-D-
erythro-sphingosine
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Materials:

D-erythro-sphingosine

Butyric anhydride or Butyryl chloride

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate (NaHCO3) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgS04)
Silica gel for column chromatography

Solvents for column chromatography (e.g., chloroform/methanol or ethyl acetate/hexanes
mixtures)

Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel

Rotary evaporator

Procedure:

Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM
and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon).

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add butyric anhydride or butyryl
chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material (D-erythro-sphingosine) is consumed.

e Quenching: Upon completion, carefully quench the reaction by the slow addition of a
saturated NaHCO3 solution to neutralize the excess acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
DCM (three times).

e Washing: Combine the organic layers and wash sequentially with 1 N HCI, saturated
NaHCO3 solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous Na2S0O4 or MgSO4, filter,
and concentrate under reduced pressure using a rotary evaporator to yield the crude N-
butyroyl-D-erythro-sphingosine.

« Purification: Purify the crude product by flash column chromatography on silica gel using an
appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-
butyroyl-D-erythro-sphingosine.

Biological Activity: Induction of Apoptosis

N-butyroyl-D-erythro-sphingosine is widely used to induce apoptosis in a variety of cell types.
Its mechanism of action involves bypassing the de novo ceramide synthesis pathway and
directly activating downstream signaling cascades that lead to programmed cell death.

C4-Ceramide Signaling in Apoptosis

The primary mechanism by which C4-ceramide induces apoptosis is through the
permeabilization of the mitochondrial outer membrane.[4] This leads to the release of pro-
apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.[4]
Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to
form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn
activates the executioner caspase, caspase-3.[5] Activated caspase-3 is responsible for the
cleavage of a multitude of cellular substrates, leading to the characteristic morphological and
biochemical hallmarks of apoptosis.[5][6]
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Furthermore, C4-ceramide has been shown to activate stress-activated protein kinases
(SAPKSs) such as JNK, and to inhibit pro-survival pathways like the PI3K/Akt pathway.
Ceramide can also directly activate protein kinase C zeta (PKC{), which can then participate in
the activation of the SAPK signaling cascade.

Click to download full resolution via product page

Caption: C4-Ceramide induced apoptosis signaling pathway.

Experimental Analysis of C4-Ceramide Induced
Apoptosis

A common method to quantify apoptosis induced by C4-ceramide is through Annexin V and
Propidium lodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/IPI Apoptosis Assay

Materials:

e Cell culture medium

e N-butyroyl-D-erythro-sphingosine (C4-ceramide) stock solution (e.g., in ethanol or DMSO)
e Phosphate-buffered saline (PBS)

¢ 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NacCl; 2.5 mM CacCl2)
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e Annexin V-FITC (or other fluorochrome conjugate)
e Propidium lodide (PI) staining solution

e Flow cytometer

Procedure:

o Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere
overnight. Treat the cells with the desired concentration of C4-ceramide for the specified
duration. Include a vehicle-treated control group.

o Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,
gently detach them using trypsin-EDTA, and then combine them with the floating cells from
the supernatant.

o Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of
approximately 1 x 10”6 cells/mL.

e Staining: To 100 pL of the cell suspension, add 5 pL of Annexin V-FITC and 5 pL of PI
staining solution.

 Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in
the dark.

 Dilution: Add 400 pL of 1X Binding Buffer to each tube.

» Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Interpretation of Results:

e Annexin V-negative / Pl-negative: Live cells

e Annexin V-positive / Pl-negative: Early apoptotic cells

e Annexin V-positive / Pl-positive: Late apoptotic or necrotic cells
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¢ Annexin V-negative / Pl-positive: Necrotic cells
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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

N-butyroyl-D-erythro-sphingosine is a powerful and indispensable tool for researchers
investigating the intricate roles of ceramide in cellular signaling. Its cell-permeable nature
allows for the direct manipulation of intracellular ceramide levels, providing a means to dissect
the molecular mechanisms underlying ceramide-induced biological responses, particularly
apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a
valuable resource for scientists and drug development professionals aiming to explore the
therapeutic potential of modulating ceramide signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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